Cyclopentyl vs. Cyclopropyl Substituent: Impact on Lipophilicity and Metabolic Stability in Benzodioxole-Pyrazole Hybrids
The cyclopentyl group in 4-(2H-1,3-benzodioxol-5-yl)-5-cyclopentyl-2-methyl-2,3-dihydro-1H-pyrazol-3-imine is predicted to yield a higher cLogP compared to the cyclopropyl analog (4-(2H-1,3-benzodioxol-5-yl)-5-cyclopropyl-2-methyl-2,3-dihydro-1H-pyrazol-3-imine) due to increased carbon count and surface area. In the context of FXR modulators, cyclopentyl substitution has been associated with improved metabolic stability relative to smaller cycloalkyl groups, as demonstrated by comparative in vitro half-life data in liver microsomes [1].
| Evidence Dimension | Predicted cLogP |
|---|---|
| Target Compound Data | cLogP ~3.5–4.0 (estimated based on structural analogs) |
| Comparator Or Baseline | 4-(2H-1,3-benzodioxol-5-yl)-5-cyclopropyl-2-methyl-2,3-dihydro-1H-pyrazol-3-imine: cLogP ~2.8–3.3 (estimated) |
| Quantified Difference | Approximately 0.5–1.0 log units higher lipophilicity for the cyclopentyl derivative |
| Conditions | Computational prediction; no experimental cLogP value available for the specific compound |
Why This Matters
Higher lipophilicity can enhance membrane permeability and oral bioavailability, making the cyclopentyl derivative a potentially superior candidate for in vivo studies where cellular uptake is critical.
- [1] Benson, G.M., Bleicher, K., Grether, U., Kuhn, B., Richter, H., Taylor, S. Cyclopentyl- and Cycloheptylpyrazoles. U.S. Patent Application No. 20110237628, September 29, 2011. View Source
